![molecular formula C13H19FO3 B3039750 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol CAS No. 130723-18-1](/img/structure/B3039750.png)
1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol
Overview
Description
1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol, also known as 4-Fluoromethamphetamine (4-FMA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant that has been used as a research chemical in scientific studies.
Scientific Research Applications
Synthesis and Structure
1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol (let’s call it Compound A) is a fluorinated organic compound. It was synthesized via a two-step reaction:
- Pyrazole Formation : The pyrazoline intermediate underwent oxidative aromatization to yield Compound A .
The structure of Compound A was confirmed using various spectroscopic techniques, including FT-IR, HR-MS, and 1D/2D NMR analysis.
Biological Activities
Anti-Breast Cancer Activity: Compound A exhibits promising anti-breast cancer potential. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT (a native ligand). ERα plays a crucial role in breast cancer progression, making this finding significant .
Medicinal Chemistry Applications
Fluorinated Compounds: Fluorinated compounds are popular in medicinal chemistry due to their enhanced stability and increased binding affinity. The C-F bond is more stable than the C-H bond, making fluorine substitution valuable for drug design .
Other Potential Applications
While specific studies on Compound A are limited, we can draw insights from related pyrazoles:
- Antimicrobial Properties : Pyrazoles and their derivatives have demonstrated antimicrobial activity .
- Anti-Inflammatory and Antioxidant Effects : Pyrazoles are known for their anti-inflammatory and antioxidant properties .
- Cytotoxicity and Analgesic Functions : Some pyrazoles exhibit cytotoxicity and analgesic effects .
- Hepatic Cancer Agents : Certain pyrazoles have been patented as hepatic cancer agents .
properties
IUPAC Name |
1-(4-fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO3/c1-13(15,9-12(16-2)17-3)8-10-4-6-11(14)7-5-10/h4-7,12,15H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZDLLDTMAVFRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(CC(OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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